molecular formula C31H25N3O5 B11435450 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11435450
M. Wt: 519.5 g/mol
InChI Key: IZNNCZGSNXNVAX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its intricate structure, which includes a benzodioxole moiety, a methylbenzyl group, and a tetrahydroquinazoline core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinazoline core, followed by the introduction of the benzodioxole and methylbenzyl groups. Key steps may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Group: This step involves the reaction of the quinazoline intermediate with a benzodioxole derivative, often under conditions that promote nucleophilic substitution.

    Attachment of the Methylbenzyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the quinazoline derivative reacts with a methylbenzyl halide in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g.,

Properties

Molecular Formula

C31H25N3O5

Molecular Weight

519.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C31H25N3O5/c1-20-7-9-21(10-8-20)18-33-26-16-23(29(35)32-17-22-11-14-27-28(15-22)39-19-38-27)12-13-25(26)30(36)34(31(33)37)24-5-3-2-4-6-24/h2-16H,17-19H2,1H3,(H,32,35)

InChI Key

IZNNCZGSNXNVAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)C6=CC=CC=C6

Origin of Product

United States

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